molecular formula C19H24N2O5S2 B3962129 N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide

Cat. No.: B3962129
M. Wt: 424.5 g/mol
InChI Key: OYAPHDRPQLKKOL-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide is a complex organic compound characterized by the presence of sulfonamide and morpholine functional groups

Properties

IUPAC Name

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-15-13-16(2)19(28(24,25)21-9-11-26-12-10-21)14-18(15)20(3)27(22,23)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAPHDRPQLKKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated aromatic compound with morpholine.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or cofactors.

    Receptor Binding: The compound can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide: Lacks the morpholine ring, which may affect its biological activity and chemical properties.

    N-(2,4-dimethyl-5-morpholin-4-ylphenyl)-N-methylbenzenesulfonamide: Similar structure but without the sulfonyl group, leading to different reactivity and applications.

Uniqueness

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide
Reactant of Route 2
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N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide

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